molecular formula C22H18N2OS B407072 IGS-1.76

IGS-1.76

Cat. No.: B407072
M. Wt: 358.5 g/mol
InChI Key: GYQWKTIZRYVFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IGS-1.76 is a small molecule inhibitor that targets the interaction between neuronal calcium sensor 1 and guanine exchange factor Ric8a. This compound has shown significant potential in modulating synaptic functions and has been studied for its therapeutic applications in synaptopathies such as fragile X syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IGS-1.76 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification through chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

IGS-1.76 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, leading to a range of analogs .

Scientific Research Applications

IGS-1.76 has a wide range of scientific research applications:

Mechanism of Action

IGS-1.76 exerts its effects by inhibiting the interaction between neuronal calcium sensor 1 and guanine exchange factor Ric8a. This inhibition modulates synaptic functions by affecting the signaling pathways involved in synapse formation and maintenance. The compound binds to neuronal calcium sensor 1 with high affinity, preventing its interaction with guanine exchange factor Ric8a and thereby altering the downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IGS-1.76 is unique due to its high affinity for neuronal calcium sensor 1 and its ability to efficiently modulate the interaction with guanine exchange factor Ric8a. This specificity makes it a valuable tool for studying synaptic functions and developing therapeutic agents for synaptopathies .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQWKTIZRYVFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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